Cas no 1058161-62-8 (3-(piperazin-1-yl)pyridine-4-carbonitrile)

3-(piperazin-1-yl)pyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-(piperazin-1-yl)pyridine-4-carbonitrile
- 3-(1-Piperazinyl)-4-pyridinecarbonitrile
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- MDL: MFCD20686488
- インチ: 1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
- InChIKey: ZXIHCOUUXOPZSO-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(C#N)=C1N1CCNCC1
3-(piperazin-1-yl)pyridine-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-220829-0.05g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 0.05g |
$212.0 | 2023-09-16 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000734359-5g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95+% | 5g |
¥20092.00 | 2023-09-15 | |
Chemenu | CM412800-500mg |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95%+ | 500mg |
$778 | 2022-06-14 | |
Enamine | EN300-220829-5.0g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 5g |
$2650.0 | 2023-05-26 | |
Enamine | EN300-220829-10g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 10g |
$3929.0 | 2023-09-16 | |
Aaron | AR01AM84-1g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 1g |
$1282.00 | 2025-02-09 | |
Aaron | AR01AM84-2.5g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
Aaron | AR01AM84-250mg |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 250mg |
$647.00 | 2025-02-09 | |
Aaron | AR01AM84-100mg |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 100mg |
$461.00 | 2025-02-09 | |
A2B Chem LLC | AV73880-5g |
3-(piperazin-1-yl)pyridine-4-carbonitrile |
1058161-62-8 | 95% | 5g |
$2825.00 | 2024-04-20 |
3-(piperazin-1-yl)pyridine-4-carbonitrile 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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2. Back matter
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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3-(piperazin-1-yl)pyridine-4-carbonitrileに関する追加情報
Introduction to 3-(piperazin-1-yl)pyridine-4-carbonitrile (CAS No. 1058161-62-8)
3-(piperazin-1-yl)pyridine-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1058161-62-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule features a piperazine ring fused with a pyridine core, functionalized with a nitrile group at the 4-position. Its unique structural attributes make it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
The piperazine moiety, characterized by its nitrogen-rich structure, is well-known for its ability to modulate biological pathways by interacting with various neurotransmitter receptors. Specifically, piperazine derivatives have shown promise in targeting serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and movement. In contrast, the pyridine ring contributes to the compound's solubility and metabolic stability, enhancing its pharmacokinetic profile. The nitrile group at the 4-position of the pyridine ring introduces a polar site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted 3-(piperazin-1-yl)pyridine-4-carbonitrile as a versatile intermediate in drug discovery. Researchers have leveraged its structural framework to develop molecules with enhanced affinity and selectivity for therapeutic targets. For instance, studies have demonstrated its utility in designing compounds that exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. These findings align with the growing interest in developing anti-inflammatory agents that can mitigate chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The compound's potential extends beyond anti-inflammatory applications. Emerging research suggests that 3-(piperazin-1-yl)pyridine-4-carbonitrile derivatives may play a role in treating neurological disorders. The piperazine moiety's interaction with CNS receptors has been explored in contexts such as anxiety and depression management. Preclinical studies have indicated that certain analogs of this compound can modulate serotonin reuptake, potentially offering a novel mechanism for antidepressant therapy. Additionally, its structural similarity to known antipsychotic agents has prompted investigations into its efficacy as an adjunct treatment for psychotic disorders.
In terms of synthetic chemistry, 3-(piperazin-1-yl)pyridine-4-carbonitrile serves as a building block for more intricate molecules. The nitrile group provides a versatile handle for further functionalization through reduction to an amide or carboxylic acid, or through nucleophilic addition reactions. These transformations allow chemists to introduce diverse substituents at strategic positions within the molecule, optimizing its pharmacological properties. For example, replacing the nitrile group with an amide can enhance binding affinity to specific protein targets, while introducing halogen atoms can improve metabolic stability.
The pharmacokinetic profile of 3-(piperazin-1-yl)pyridine-4-carbonitrile is another critical aspect that has garnered attention from researchers. Initial studies suggest that this compound exhibits moderate oral bioavailability and reasonable distribution throughout biological tissues. However, like many heterocyclic compounds, it may be susceptible to metabolic degradation by cytochrome P450 enzymes. To mitigate this challenge, medicinal chemists are exploring strategies such as incorporating fluorine atoms or other electron-withdrawing groups to enhance metabolic stability while preserving biological activity.
From an industrial perspective, the demand for high-quality intermediates like 3-(piperazin-1-yl)pyridine-4-carbonitrile is on the rise due to the increasing complexity of modern drug candidates. Pharmaceutical companies prioritize intermediates that offer both synthetic efficiency and robust chemical properties. The availability of reliable suppliers ensures that researchers can focus on optimizing lead compounds rather than spending excessive time on synthetic route development. This trend underscores the importance of robust manufacturing processes and stringent quality control measures to meet industry standards.
The regulatory landscape also plays a crucial role in shaping the development of compounds like 3-(piperazin-1-yl)pyridine-4-carbonitrile. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on safety and efficacy before approving new drug candidates. This necessitates rigorous preclinical testing, including pharmacokinetic studies, toxicity assessments, and formulation development. Despite these challenges, the potential therapeutic benefits of 3-(piperazin-1-yl)pyridine-4-carbonitrile derivatives continue to drive innovation in drug discovery.
In conclusion,3-(piperazin-1-yl)pyridine-4-carbonitrile (CAS No. 1058161-62-8) represents a promising scaffold for developing novel therapeutic agents with applications ranging from anti-inflammation to CNS disorders. Its unique structural features—comprising a piperazine ring linked to a pyridine core with a nitrile substituent—make it an attractive candidate for further medicinal chemistry exploration. As research advances, this compound is likely to play an increasingly significant role in addressing unmet medical needs across multiple therapeutic areas.
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